(2Z)-3-(propylsulfanyl)prop-2-enoate

Description

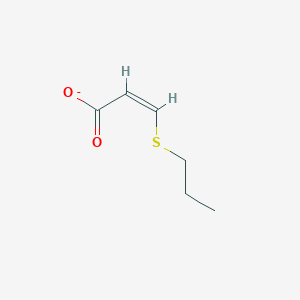

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-propylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h3,5H,2,4H2,1H3,(H,7,8)/p-1/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIZDZYMJILNEC-HYXAFXHYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC=CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS/C=C\C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2z 3 Propylsulfanyl Prop 2 Enoate

Electrophilic and Nucleophilic Additions to the Unsaturated Ester

The polarized carbon-carbon double bond in (2Z)-3-(propylsulfanyl)prop-2-enoate is a prime target for both electrophilic and nucleophilic addition reactions.

Nucleophilic Addition: The most common reaction for this type of compound is the conjugate or Michael addition, where a nucleophile attacks the electrophilic β-carbon. This reaction is facilitated by the ability of the ester group to stabilize the resulting negative charge through resonance. A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. For instance, the reaction with primary and tertiary amines is a well-established method for modifying similar acrylate (B77674) systems. rsc.orgrsc.org Phosphine catalysts have also been shown to be highly effective in promoting the addition of thiols to acrylate systems. rsc.orgrsc.org The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate.

Electrophilic Addition: While less common due to the electron-deficient nature of the double bond, electrophilic additions can occur, particularly with strong electrophiles. The sulfur atom can play a role in directing such reactions. For example, in related vinyl sulfide (B99878) systems, electrophilic attack can lead to the formation of transient sulfonium (B1226848) ions, which can then undergo further reactions. However, the strong deactivating effect of the ester group makes this pathway less favorable compared to nucleophilic addition.

The table below summarizes the expected outcomes of various addition reactions based on analogous systems.

| Reactant Type | Example | Expected Product |

| Nucleophile (Thiol) | R-SH | 3-(Alkylsulfanyl)-3-(propylsulfanyl)propanoate |

| Nucleophile (Amine) | R₂NH | 3-(Dialkylamino)-3-(propylsulfanyl)propanoate |

| Nucleophile (Carbanion) | R₃C⁻ | 3-(Trialkylmethyl)-3-(propylsulfanyl)propanoate |

| Electrophile | H-X | 2-Halo-3-(propylsulfanyl)propanoate |

Stereochemical Aspects of Reaction Pathways

The (2Z)-configuration of the double bond in this compound introduces stereochemical considerations into its reactions.

In nucleophilic additions, the approach of the nucleophile to the β-carbon can be influenced by the steric hindrance of the substituents. For the (2Z)-isomer, the propylsulfanyl and the ester groups are on the same side of the double bond, which could potentially direct the incoming nucleophile to the opposite face to minimize steric interactions. However, the subsequent protonation of the enolate intermediate can occur from either face, potentially leading to a mixture of diastereomers if a new stereocenter is formed at the α-carbon. The final stereochemical outcome is often dependent on the specific nucleophile, solvent, and reaction conditions. In some base-promoted Michael additions, the stereochemistry of the product can be controlled to some extent. rsc.org

For reactions that might proceed through a radical mechanism, the stereochemical integrity of the double bond can be lost. For example, radical additions to vinyl sulfones, which are electronically similar, can lead to a mixture of (E) and (Z) isomers of the product, often favoring the thermodynamically more stable (E)-isomer, regardless of the starting stereochemistry. nih.gov

Radical Chemistry and Potential Rearrangements

The carbon-carbon double bond of this compound can participate in radical reactions. The addition of a radical species to the double bond would likely occur at the β-position to generate a more stable α-radical, which is stabilized by the adjacent ester group.

Radical Addition: Thiyl radicals, for example, can add to the double bond, initiating a radical chain process. nih.gov This can be a synthetically useful transformation for the formation of new carbon-sulfur bonds. The general process involves the initiation step to generate a radical, propagation steps involving the addition of the radical to the alkene and subsequent hydrogen abstraction, and termination steps.

Potential Rearrangements: Once a radical is formed at the α-position, there is a possibility of rearrangement, although this is not a commonly reported pathway for simple β-thioacrylates. In more complex systems, vinyl radicals are known to undergo cyclizations and other rearrangements. rsc.orgdiva-portal.org For instance, if a suitable radical acceptor is present elsewhere in the molecule, an intramolecular cyclization could occur. nih.govnih.govnih.govdiva-portal.org However, for the parent compound, simple radical addition followed by hydrogen abstraction is the more probable outcome. The table below outlines potential radical reactions.

| Reaction Type | Initiator | Expected Intermediate/Product |

| Radical Addition | Thiyl Radical (RS•) | Adduct at the β-carbon |

| Radical Cyclization | Intramolecular Radical Acceptor | Cyclic product |

Reactivity of the Propylsulfanyl Group

The propylsulfanyl group in this compound has its own distinct reactivity. The sulfur atom is nucleophilic and can be oxidized to higher oxidation states.

Oxidation: The sulfide can be selectively oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This transformation significantly alters the electronic properties of the molecule. The resulting vinyl sulfoxide and vinyl sulfone are even more powerful Michael acceptors, enhancing their reactivity towards nucleophiles. The oxidation state of the sulfur atom can have a strong influence on the rates and yields of subsequent reactions. masterorganicchemistry.com

Elimination Reactions: Under certain conditions, particularly if the sulfide is oxidized to a sulfoxide or sulfone (which are better leaving groups), an elimination reaction can occur to form an alkyne. libretexts.org This typically requires a strong base. Addition-elimination sequences have been observed for related phenoxyvinyl sulfones. rsc.org

Complexation with Metals: The sulfur atom can act as a ligand and coordinate to transition metals. This property can be exploited in metal-catalyzed cross-coupling reactions to synthesize more complex molecules. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Isomer Confirmation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For (2Z)-3-(propylsulfanyl)prop-2-enoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are indispensable for confirming the Z-isomeric configuration of the double bond and for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic protons and the propyl group. The key to confirming the Z-stereochemistry lies in the coupling constant between the two vinylic protons (H2 and H3). For Z-isomers of similar 3-thio-substituted acrylates, the ³JH2-H3 coupling constant is typically in the range of 9-12 Hz, which is significantly smaller than the 15-18 Hz range observed for the corresponding E-isomers.

The chemical shifts (δ) provide further structural information. The H2 proton, being α to the carbonyl group, is expected to resonate downfield, likely in the region of 5.5-6.0 ppm. The H3 proton, adjacent to the sulfur atom, would appear further downfield, typically between 7.0 and 7.5 ppm. The protons of the propylsulfanyl group would present as a triplet for the terminal methyl group (around 1.0 ppm), a sextet for the central methylene (B1212753) group (around 1.6-1.7 ppm), and a triplet for the methylene group attached to the sulfur atom (around 2.8-3.0 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon (C1) is the most deshielded, with a characteristic chemical shift in the range of 165-170 ppm. libretexts.org The olefinic carbons, C2 and C3, are expected to resonate in the vinylic region, with C2 appearing around 115-125 ppm and C3, being attached to the electron-donating sulfur atom, appearing further downfield around 140-150 ppm. The carbon atoms of the propylsulfanyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | ~166 |

| 2 | ~5.8 | Doublet | ³JH2-H3 = ~10 | ~120 |

| 3 | ~7.2 | Doublet | ³JH2-H3 = ~10 | ~145 |

| 4 (S-C H₂) | ~2.9 | Triplet | ³J = ~7.4 | ~35 |

| 5 (-CH₂-) | ~1.65 | Sextet | ³J = ~7.4 | ~23 |

| 6 (-CH₃) | ~1.0 | Triplet | ³J = ~7.4 | ~13 |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network within the molecule. researchgate.net Cross-peaks would be observed between the vinylic protons H2 and H3, confirming their scalar coupling. Additionally, correlations would be seen between the adjacent methylene and methyl protons of the propylsulfanyl group (H4 with H5, and H5 with H6), establishing the connectivity of the propyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies direct one-bond attachments between protons and carbons. sdsu.edu The HSQC spectrum would show a correlation cross-peak for each C-H bond, for instance, between the chemical shift of H2 and C2, H3 and C3, and so on for the propylsulfanyl group. This allows for the definitive assignment of the carbon signals based on their attached protons.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, obtaining a high-resolution mass spectrum (HRMS) would allow for the precise determination of its molecular formula.

The fragmentation of the molecular ion upon ionization can provide valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For thioethers, cleavage of the carbon-sulfur bond is a characteristic fragmentation. Expected fragmentation patterns for this compound would include:

α-cleavage: Cleavage of the bond between the sulfur atom and the propyl group, leading to the formation of a stable resonating cation.

Loss of the propylsulfanyl radical: Fragmentation resulting in a cation corresponding to the prop-2-enoyl moiety.

Cleavage within the propyl chain: Loss of ethene from the propyl group via a rearrangement process.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Identity of Fragment |

| [M]+ | Molecular Ion |

| [M - C₃H₇S]+ | Loss of propylsulfanyl radical |

| [C₃H₇S]+ | Propylsulfanyl cation |

| [M - C₃H₇]+ | Loss of propyl radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically appearing in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is expected to give rise to a medium-intensity band around 1620-1640 cm⁻¹. The C-S stretching vibration, which is often weak in the IR spectrum, would be expected in the fingerprint region, around 600-800 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar or weakly polar bonds. The C=C double bond and the C-S single bond are expected to show more prominent signals in the Raman spectrum compared to the IR spectrum. researchgate.net The symmetric stretching of the C-S bond would be a characteristic feature.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O (Ester) | Stretching | 1710 - 1730 | Strong (IR) |

| C=C (Alkene) | Stretching | 1620 - 1640 | Medium (IR), Strong (Raman) |

| C-S (Thioether) | Stretching | 600 - 800 | Weak (IR), Medium (Raman) |

| C-H (sp² and sp³) | Stretching | 2850 - 3100 | Medium to Strong (IR) |

X-ray Crystallography and Dihedral Angle Analysis in Related Systems

While a crystal structure for this compound itself is not available in the public domain, analysis of related structures determined by X-ray crystallography can provide valuable insights into its likely solid-state conformation. nih.gov X-ray crystallography provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral (torsion) angles can be determined.

For molecules containing conjugated π-systems, such as α,β-unsaturated esters, the dihedral angles are of particular interest as they define the planarity of the molecule. In related (2Z)-prop-2-enoate structures, the molecule often adopts a nearly planar conformation to maximize π-orbital overlap. nih.govnih.gov The key dihedral angle to consider would be that which describes the rotation around the C2-C3 bond. A value close to 0° or 180° would indicate a high degree of planarity. The orientation of the propylsulfanyl group relative to the acrylate (B77674) backbone would also be a significant conformational feature. The analysis of crystal structures of similar compounds reveals that intermolecular interactions, such as C-H···O hydrogen bonds, can influence the molecular packing in the solid state. nih.gov

Computational and Theoretical Investigations of 2z 3 Propylsulfanyl Prop 2 Enoate

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of (2Z)-3-(propylsulfanyl)prop-2-enoate, which would identify its most stable three-dimensional structures and the energy barriers between different conformations, has not been reported. The generation of a potential energy surface, crucial for understanding its flexibility and intermolecular interactions, is contingent on computational studies that have not yet been performed or published.

Molecular Dynamics Simulations and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been conducted for this compound. MD simulations would provide insights into its behavior in different environments, its interactions with solvents, and the nature of its intermolecular forces, such as van der Waals forces and dipole-dipole interactions. This information is vital for predicting its physical properties and behavior in biological systems.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are often used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies, UV-Vis absorption spectra). However, for this compound, these theoretical predictions are absent from the scientific record. Furthermore, without experimental spectroscopic data, any future computational predictions cannot be validated, a critical step in computational chemistry research.

Pharmacoinformatics and Molecular Docking Studies in Mechanistic Contexts

The application of pharmacoinformatics and molecular docking studies to understand the potential biological activity of this compound is contingent on prior knowledge of its structure and properties, as well as identified biological targets. As no such foundational research is available, these advanced computational investigations have not been undertaken.

Ligand-Protein Interaction Profiling

Without identified protein targets or docking studies, the ligand-protein interaction profile of this compound remains unknown. This type of analysis is essential for predicting its pharmacological potential and mechanism of action.

De Novo Fragment-Based Design Principles

The principles of de novo fragment-based design, which could potentially involve fragments of this compound, have not been explored in the context of this specific molecule due to the lack of fundamental research.

Theoretical Prediction of Biological Activities (PASS predictions)

In the computational evaluation of novel chemical entities, the prediction of biological activities is a critical step to forecast their potential therapeutic applications and possible toxicological effects. zenodo.orgzenodo.org One of the established in silico tools for this purpose is the PASS (Prediction of Activity Spectra for Substances) software. zenodo.orgnih.govresearchgate.net This approach is based on the principle that the biological activity of a compound is a function of its chemical structure. zenodo.orgnih.gov The PASS algorithm analyzes the structure-activity relationships of a vast number of known biologically active compounds to make predictions for new structures. nih.govgenexplain.comnih.gov

The PASS software provides predictions in the form of a list of potential biological activities, each with a corresponding probability for the compound to be active (Pa) and inactive (Pi). genexplain.comgenexplain.com These values, ranging from 0.000 to 1.000, are used to estimate the likelihood of a particular type of biological activity for the substance . genexplain.comakosgmbh.de Generally, activities with Pa > Pi are considered possible for a given compound. genexplain.comakosgmbh.de

The interpretation of the Pa value is a key aspect of PASS predictions. A Pa value greater than 0.7 suggests a high probability of observing the activity in experiments, and the compound is likely to be an analogue of a known pharmaceutical agent. researchgate.netscispace.com If the Pa value is between 0.5 and 0.7, the substance is likely to exhibit the activity, but with a lower probability, and it is less likely to be a close analogue of known agents. researchgate.netscispace.com A Pa value below 0.5 indicates a low likelihood of the activity being confirmed experimentally; however, if such an activity is observed, the compound may represent a novel chemical entity. researchgate.netscispace.com

For the compound This compound , specific PASS prediction data is not currently available in the public domain. Therefore, to illustrate the potential output of such a computational study, a hypothetical PASS prediction is presented in Table 1. This table showcases the types of biological activities that might be predicted for a molecule with its structural features, along with plausible Pa and Pi values. It is important to emphasize that the following data is illustrative and not based on actual experimental or computational results for this specific compound.

Table 1: Hypothetical PASS Predictions for this compound

| Biological Activity | Pa | Pi |

| Antifungal | 0.650 | 0.025 |

| Antibacterial | 0.580 | 0.045 |

| Cysteine protease inhibitor | 0.550 | 0.060 |

| Anti-inflammatory | 0.490 | 0.075 |

| Kinase inhibitor | 0.420 | 0.110 |

| Antineoplastic | 0.350 | 0.150 |

| Mucomembranous protective agent | 0.310 | 0.090 |

The hypothetical data suggests that This compound might possess antifungal and antibacterial properties with a reasonable likelihood of experimental confirmation. The predicted cysteine protease inhibitory activity could be attributed to the α,β-unsaturated ester moiety, which can act as a Michael acceptor. The lower Pa values for anti-inflammatory and kinase inhibitor activities indicate a lesser, though still possible, chance of observing these effects. The even lower prediction for antineoplastic activity suggests it is less likely but could represent a novel mechanism if confirmed. Such theoretical predictions are valuable in guiding further experimental investigations into the pharmacological profile of a new compound.

Mechanistic Biological Investigations and Biochemical Pathway Interrogations

Exploration of Molecular Interactions with Biological Targets

Comprehensive studies detailing the direct molecular interactions of (2Z)-3-(propylsulfanyl)prop-2-enoate with specific biological targets remain to be published.

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers to coordinate collective behaviors. The interruption of QS pathways is a promising strategy for antimicrobial development. Generally, QS inhibition can occur through several mechanisms, including the inhibition of signal molecule synthesis, the degradation of signal molecules, or the blockade of signal molecule receptors. However, specific research demonstrating or detailing the mechanism by which this compound may inhibit quorum sensing is not currently available in scientific literature.

Enzyme Inhibition and Modulation Studies

The potential for this compound to act as an inhibitor or modulator of specific enzymes has not been documented in available research. Enzyme inhibition studies are crucial for understanding a compound's mechanism of action and its potential therapeutic applications. Such studies would typically involve assays to determine the compound's effect on the catalytic activity of purified enzymes and to characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). Without experimental data, any discussion of its enzyme inhibition profile would be purely speculative.

Role in Model Biochemical Pathways and Transformations

Information regarding the role of this compound in model biochemical pathways or its biotransformation is not present in the current body of scientific literature. Investigating how a compound is metabolized and whether it interacts with or is transformed by key biochemical pathways is fundamental to understanding its biological fate and potential effects.

Structure-Activity Relationships (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a compound by making targeted chemical modifications. These studies correlate specific structural features of a molecule with its observed biological effects. For this compound, there is a lack of published SAR studies. Such research would involve the synthesis and biological evaluation of a series of analogs to identify the key structural motifs responsible for any observed activity and to guide the design of more potent or selective compounds.

Derivatization and Synthetic Utility of 2z 3 Propylsulfanyl Prop 2 Enoate

Utilization as a Building Block in Complex Molecule Synthesis

The structural framework of (2Z)-3-(propylsulfanyl)prop-2-enoate, characterized by a vinyl sulfide (B99878), makes it an analogue of compounds used in the synthesis of diverse heterocyclic and carbocyclic systems. The sulfur atom can stabilize adjacent carbanions or be activated to form sulfonium (B1226848) salts, which are potent intermediates for annulation reactions.

One key synthetic strategy involves the conversion of the vinyl sulfide moiety into a vinylsulfonium salt. This transformation is typically achieved by alkylation of the sulfur atom. The resulting vinylsulfonium salt is a highly reactive Michael acceptor and can react with a wide range of nucleophiles. This process generates a sulfur ylide, which can undergo intramolecular cyclization to form various ring structures, such as cyclopropanes and other heterocycles, with the concomitant loss of a sulfide. chim.it Although research has not focused specifically on the propyl derivative, this general reactivity is a cornerstone of vinyl sulfide chemistry. For instance, dimethyl(vinyl)sulfonium salts have been used to construct cyclopropane rings by reacting them with carbon nucleophiles. chim.it

Furthermore, the vinyl sulfide portion can participate in cycloaddition reactions. α,β-Unsaturated thiocarbonyl compounds, which share reactivity patterns, are known to act as heterodienes (C=C-C=S) or dienophiles (C=S) in [4+2] cycloaddition reactions, leading to the formation of sulfur-containing six-membered rings like dihydrothiopyrans and dithiins. researchgate.net This reactivity highlights the potential of this compound and its derivatives to serve as building blocks for constructing complex heterocyclic scaffolds.

Preparation of Functionalized Propenoate Derivatives

The derivatization of this compound can be achieved by targeting its α,β-unsaturated system. The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition or Michael reaction.

A significant application of this reactivity is the tandem thio-Michael/aldol reaction. In this process, a nucleophile, such as a lithium thiolate, adds to the β-position of the α,β-unsaturated ester to generate an enolate intermediate. This enolate can then be trapped in situ by an aldehyde, leading to the formation of a β-hydroxy-α-(1-thioalkyl) ester. acs.org This one-pot reaction constructs two new bonds and creates complex, functionalized molecules with high stereoselectivity. acs.org While this specific reaction has been demonstrated with lithium thiophenolate on other acrylates, the principle is directly applicable to this compound, allowing for further functionalization via reaction with various aldehydes.

The reaction conditions, particularly the choice of solvent and the countercation of the nucleophile, are crucial for achieving high yields and stereoselectivity. Studies on analogous systems have shown that lithium cations in solvents like dichloromethane or ether provide the best results for this tandem process. acs.org

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| α,β-Unsaturated Ester | Lithium Thiolate | Michael Adduct Enolate | Generation of an active enolate intermediate. |

| Enolate Intermediate | Aldehyde | β-Hydroxy-α-(1-thioalkyl) Ester | Tandem Michael/aldol reaction; high syn-aldol selectivity. |

This interactive table summarizes the tandem reaction sequence for functionalizing α,β-unsaturated esters.

Applications in Medicinal Chemistry as Synthetic Intermediates

Thioether-containing molecules are prevalent structural motifs in a wide array of active pharmaceutical ingredients (APIs). qmul.ac.uk The thioether group is valued in drug design for its ability to influence lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, versatile synthetic intermediates like this compound are of interest in medicinal chemistry for constructing more complex drug candidates.

The α,β-unsaturated ester moiety is a common feature in biologically active compounds and can serve as a handle for introducing other functional groups. For example, acrylate-based derivatives have been synthesized and investigated for their antiproliferative activity against cancer cell lines. researchgate.net The core structure of this compound can be a precursor for such derivatives. The conjugate addition of amines, a common reaction with acrylates, is a standard method for building molecular complexity in drug discovery. For instance, the reaction of phenylethylamine with methyl acrylate (B77674) is a known route to prepare N-substituted propanoates, which are precursors to piperidones and other pharmacologically relevant scaffolds. semanticscholar.orgdcu.ie

Furthermore, the thioether sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov This transformation dramatically alters the polarity, solubility, and electronic properties of the molecule, a strategy often employed in medicinal chemistry to fine-tune the pharmacokinetic profile of a drug candidate. Vinyl sulfones, for instance, are known inhibitors of enzymes like cysteine proteases. nih.gov

Potential as a Monomer in Advanced Materials Research

The structure of this compound contains a polymerizable acrylate group, suggesting its potential use as a monomer in the synthesis of advanced materials. Polymers containing thioether or thioester functionalities have garnered significant interest for various applications, including biomaterials and responsive systems. qmul.ac.ukwarwick.ac.ukpolimi.it

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly tolerant of various functional groups and allow for the synthesis of polymers with precise molecular weights and low dispersity. flinders.edu.au Vinyl ether and thioacrylate monomers have been successfully polymerized using RAFT and other controlled methods like Single Electron Transfer-Living Radical Polymerization (SET-LRP). rsc.orgwarwick.ac.ukacs.org The thioester group in thioacrylates has been shown to be compatible with these techniques, and the resulting polymers can be easily functionalized post-polymerization. warwick.ac.uk

Specifically, thioether-based acrylic monomers have been used to create ROS (Reactive Oxygen Species)-responsive hydrogels. polimi.it In these materials, the thioether groups can be oxidized by ROS, leading to a change in the polymer's hydrophilicity and causing the hydrogel to swell or degrade. This property makes them excellent candidates for smart drug delivery systems that can release a therapeutic agent in response to specific biological stimuli like inflammation or cancer. polimi.it Given its structure, this compound could be copolymerized with other monomers to create such functional, stimuli-responsive materials.

| Polymerization Technique | Monomer Class | Key Advantages | Potential Application |

| RAFT Polymerization | Vinyl Ethers, Vinyl Esters | Controlled molecular weight, low dispersity, high end-group fidelity. | Precision polymers, block copolymers. rsc.orgacs.orgresearchgate.net |

| SET-LRP | Thioacrylates | Tolerant to thioester functionality, allows for post-polymerization modification. | Functional materials with tunable properties. warwick.ac.uk |

| Photopolymerization | Thioether-Acrylates | Formation of crosslinked networks (hydrogels). | ROS-responsive biomaterials, smart drug delivery. polimi.it |

This interactive table outlines polymerization techniques applicable to monomers structurally related to this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Methodologies

The geometry of the double bond in (2Z)-3-(propylsulfanyl)prop-2-enoate is a critical determinant of its physical, chemical, and potentially biological properties. Consequently, the development of synthetic methods that can precisely control this stereochemistry is of paramount importance. Future research will likely focus on creating novel catalytic systems that can furnish the (Z)-isomer with high selectivity, avoiding the formation of the (E)-isomer.

Key Research Objectives:

Catalyst Design: Exploration of transition-metal catalysts (e.g., palladium, rhodium, ruthenium) with tailored ligand architectures to promote high (Z)-selectivity in carbon-sulfur bond formation or subsequent isomerization reactions.

Organocatalysis: The use of small organic molecules as catalysts presents a greener alternative to metal-based systems and could be engineered to control the stereochemical outcome of the reaction. nih.gov

Flow Chemistry: Implementing continuous flow reactors could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved stereoselectivity and yields.

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry offers a powerful toolkit for understanding the intricate relationship between the molecular structure of this compound and its function. nih.gov By employing advanced computational models, researchers can predict and explain its reactivity, spectroscopic properties, and potential interactions with biological targets.

Prospective Computational Studies:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, molecular orbitals, and reaction mechanisms involving the thioacrylate moiety. This can provide insights into its reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvents or other molecules, which is crucial for understanding its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound shows biological activity, QSAR models can be developed to correlate its structural features with its functional effects, guiding the design of more potent analogues.

A computational study on a related nitroalkene, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, highlights how theoretical calculations can elucidate complex reaction mechanisms, a similar approach could be applied here. mdpi.com

Interdisciplinary Research at the Chemistry-Biology Interface

Organosulfur compounds are ubiquitous in nature and play crucial roles in biological systems. jmchemsci.comnih.gov The interface between chemistry and biology presents a fertile ground for discovering new applications for this compound, particularly in the realm of medicinal chemistry and chemical biology.

Potential Interdisciplinary Research Areas:

Enzyme Inhibition Studies: The thioacrylate group could act as a Michael acceptor, making it a candidate for covalent inhibition of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.

Antimicrobial Activity Screening: Many naturally occurring organosulfur compounds exhibit antimicrobial properties. nih.gov Screening this compound against a panel of bacteria and fungi could reveal potential therapeutic applications.

Bioconjugation: The reactivity of the acrylate (B77674) system could be harnessed for bioconjugation reactions, attaching the molecule to proteins or other biomolecules to probe biological processes or develop targeted drug delivery systems. researchgate.net

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methods. acs.org Future research on the synthesis of this compound will undoubtedly be influenced by the need for more environmentally benign processes.

Green Chemistry Approaches to be Explored:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving the propyl and acrylate fragments from bio-based sources. rsc.org

Catalyst-Free Reactions: Exploring methodologies like the thiol-Michael addition, which can often proceed under mild, catalyst-free conditions, aligning with the principles of green chemistry. researchgate.netpolimi.it

Photochemical Methods: The use of light to drive chemical reactions can offer a milder and more selective alternative to traditional thermal methods. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing (2Z)-3-(propylsulfanyl)prop-2-enoate in high enantiomeric purity?

The synthesis of α,β-unsaturated thioether esters like this compound typically involves:

- Knoevenagel condensation : Reacting a cyanoacetate derivative with a propyl thiol source under acidic or basic conditions, followed by stereochemical control via Z-selective conditions (e.g., low-temperature reactions or chiral catalysts) .

- Lithium salt intermediates : As demonstrated in analogous compounds, reacting lithium salts of esters with electrophilic sulfur-containing reagents (e.g., propyl disulfides) can yield stereochemically defined products .

- Protection-deprotection strategies : Use of tert-butyl or benzyl protecting groups for the thiol moiety to prevent oxidation during synthesis .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the Z-configuration (e.g., coupling constants ~12–14 Hz for cis-alkenes) and thioether linkage .

- IR spectroscopy : Peaks at ~1670 cm (C=O stretch) and 2550 cm (S-H stretch, if present) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How can the solubility and stability of this compound be optimized for reaction screening?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for improved solubility, as thioether esters often exhibit limited solubility in non-polar media .

- Stability protocols : Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can conflicting crystallographic data between solution NMR and single-crystal X-ray diffraction be resolved for derivatives of this compound?

- Refinement tools : Use SHELXL for high-precision refinement of X-ray data, ensuring anisotropic displacement parameters are accurately modeled .

- Validation checks : Employ checkCIF/PLATON to identify outliers in bond lengths/angles and compare with solution NMR data .

- Dynamic effects : Consider temperature-dependent crystallography to reconcile static (X-ray) and dynamic (NMR) structural discrepancies .

Q. What strategies exist for analyzing hydrogen-bonding networks in crystalline forms of this compound derivatives?

Q. How can the reactivity of the α,β-unsaturated ester moiety in this compound be exploited for synthesizing functional materials?

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) for charge-transfer studies .

- Molecular dynamics : Simulate solvent interactions to guide reaction design in polar media .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.